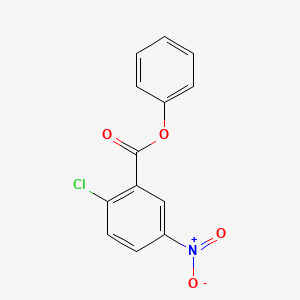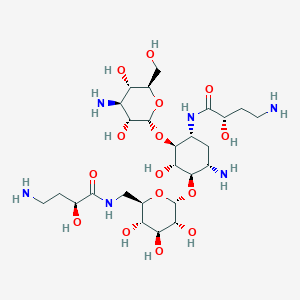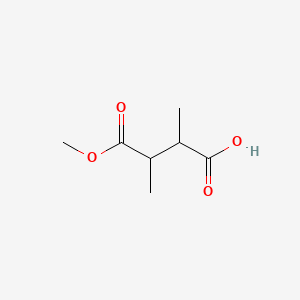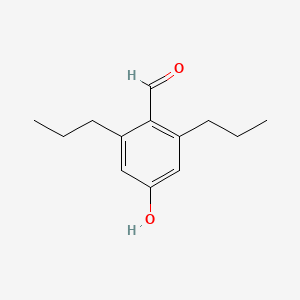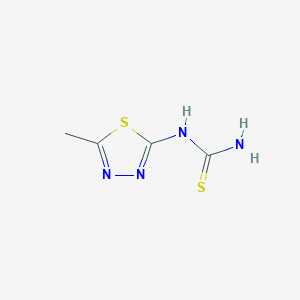
Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiourea. One common method includes the following steps:
Starting Materials: 2-amino-5-methyl-1,3,4-thiadiazole and thiourea.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions.
Procedure: The mixture is heated at reflux temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for (5-methyl-1,3,4-thiadiazol-2-yl)thiourea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative with potent antimicrobial properties.
4-amino-5-methyl-1,3,4-thiadiazole-2-thiol: Known for its anticancer and antioxidant activities.
Uniqueness
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea is unique due to its combination of the thiourea and thiadiazole moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
58326-38-8 |
|---|---|
Fórmula molecular |
C4H6N4S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
Clave InChI |
WLYWAVBSPYLFGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

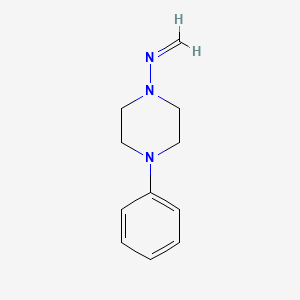
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
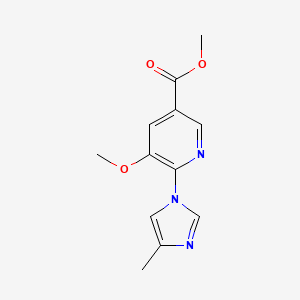
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
